molecular formula C9H11BrO2 B1437334 3-(2-Bromophenoxy)propan-1-ol CAS No. 52449-01-1

3-(2-Bromophenoxy)propan-1-ol

Cat. No. B1437334
CAS RN: 52449-01-1
M. Wt: 231.09 g/mol
InChI Key: VCPDWUFXIQUZSV-UHFFFAOYSA-N
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Description

“3-(2-Bromophenoxy)propan-1-ol” is a chemical compound with the molecular formula C9H11BrO2 . It is used in scientific research and has a molecular weight of 231.09 .


Molecular Structure Analysis

The molecular structure of “3-(2-Bromophenoxy)propan-1-ol” consists of a bromophenoxy group attached to the third carbon of a propan-1-ol molecule . The exact structure can be represented by the InChI code provided .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Antimicrobial and Antioxidant Activities: A homologous series including derivatives of 3-(2-Bromophenoxy)propan-1-ol showed antimicrobial activities against pathogens like Staphylococcus aureus and Escherichia coli, and antioxidant activity, although these activities were lower compared to certain beta blockers (Čižmáriková et al., 2020).
  • Synthesis of Metal-Free and Metallophthalocyanines: Novel metal-free and metallophthalocyanines containing 3-(2-Bromophenoxy)propan-1-ol derivatives were synthesized, which are potentially useful in fields like photocatalysis and materials science (Acar et al., 2012).
  • Development of Antiseptics: Aminomethoxy derivatives of 3-(2-Bromophenoxy)propan-1-ol exhibited enhanced antimicrobial properties, making them more efficient than some existing medical antiseptics (Jafarov et al., 2019).

Material Science and Chemistry

  • Inhibitive Performance on Carbon Steel Corrosion: Tertiary amines synthesized from 3-(2-Bromophenoxy)propan-1-ol derivatives demonstrated potential as anodic inhibitors for carbon steel corrosion, offering protection by bonding a protective layer on the metal surface (Gao et al., 2007).
  • Fluorescent Markers in Biodiesel Quality Control: Amphyphylic triazoanilines synthesized from compounds like 3-(2-Bromophenoxy)propan-1-ol have been used in developing fluorescent biomarkers for biodiesel quality control, demonstrating low acute toxicity to various biological models (Pelizaro et al., 2019).

Novel Compounds and Catalysis

  • Synthesis of Novel Hsp90 Inhibitors: Analogues of 3-(2-Bromophenoxy)propan-1-ol were used in synthesizing novel Hsp90 inhibitors, exhibiting improved activity at both target-based and cell-based levels (Jia et al., 2014).
  • Synthesis of (3′R)-2′,3′-Dideoxy-3′-Hydroxymethyl Nucleosides: Photocatalysed addition of alcohols to 5-substituted 2,5-dihydrofuran-2-ones using derivatives of 3-(2-Bromophenoxy)propan-1-ol enabled the synthesis of these nucleosides, important in medicinal chemistry (Mann & Weymouth-Wilson, 1994).

properties

IUPAC Name

3-(2-bromophenoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,11H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPDWUFXIQUZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenoxy)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HRM Viana - 2015 - search.proquest.com
Currently, neurodegenerative diseases like Alzheimer’s (AD) and Parkinson’s disease (PD) represent an important worldwide health problem. Over the last number of years, there have …
Number of citations: 2 search.proquest.com

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